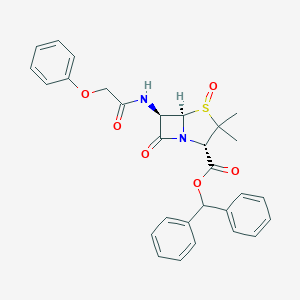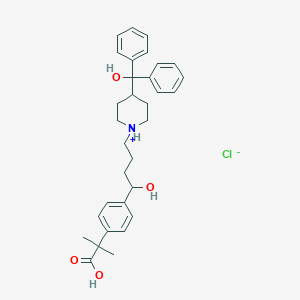
BP-DS-Pdcl2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium(II) Chloride, also known as palladium dichloride and palladous chloride, are the chemical compounds with the formula PdCl2 . It is a common starting material in palladium chemistry – palladium-based catalysts are of particular value in organic synthesis .
Synthesis Analysis
PdCl2 is prepared by the reaction of chlorine with palladium metal at high temperatures . In a study, the activity of the palladium salt catalysts was investigated on the benzaldehyde reactions with H2O2 . The PdCl2 salt was the most efficient catalyst for the formation of the goal products .Molecular Structure Analysis
Two forms of PdCl2 are known, denoted α and β. In both forms, the palladium centres adopt a square-planar coordination geometry that is characteristic of Pd(II). Furthermore, in both forms, the Pd(II) centers are linked by μ2-chloride bridges .Chemical Reactions Analysis
PdCl2 can influence the sequencing of sol–gel reactions involving tetraethyl orthosilicate (TEOS). A three-step procedure was utilized to create porous silica materials: liquid-phase sol reaction, drying and calcination .Physical and Chemical Properties Analysis
PdCl2 is a dark red solid that is hygroscopic. It has a density of 4.0 g/cm3 and decomposes at a melting point of 679 °C. It is soluble in trace amounts in water, with better solubility in cold water. It is also soluble in organic solvents and dissolves rapidly in HCl .Mecanismo De Acción
Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions are fundamental methods for the construction of many important molecules in chemical synthesis . The proposed mechanism of photodegradation is based on the assumption that both HO• and O2•− radicals, as strongly oxidizing species that can participate in the dye degradation reaction, are generated by the attacks of photons emitted from diatom biosilica (photonic scattering effect) under the influence of UV light excitation .
Direcciones Futuras
Palladium nanoparticles have a wide range of applications not only in chemical catalysis, but also in hydrogen sensing and storage, and in medicine in photothermal, antibacterial, and anticancer therapies . The use of palladium catalysis in the biaryl Suzuki–Miyaura cross-coupling of the amide bond should enable the design of a wide variety of cross-coupling methods .
Propiedades
IUPAC Name |
2,7-diaminooctanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQLXSBBMZDHZ-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N6O4Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930424 |
Source


|
| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139280-50-5 |
Source


|
| Record name | 2,2'-Bipyridine-alpha,alpha-diaminosuberic acid palladium(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
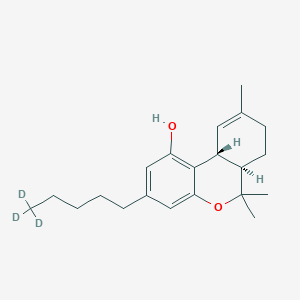



![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
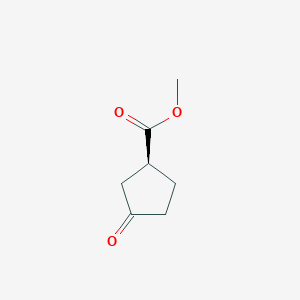
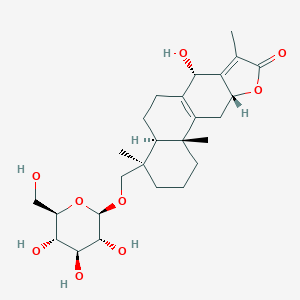
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)

